(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine
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Overview
Description
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents under acidic conditions.
Attachment of the Butylamine Chain: The chlorinated benzofuran is reacted with butylamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the carbonyl groups if present.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or sulfonic acid groups on the benzofuran ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the chlorinated and butylamine substituents.
5-Chlorobenzofuran: Similar structure but without the butylamine chain.
1-(5-Chlorobenzo[D]furan-2-YL)ethanamine: A related compound with an ethanamine chain instead of butylamine.
Uniqueness: (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is unique due to its specific combination of a chlorinated benzofuran core and a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m1/s1 |
InChI Key |
SVZUBEVKYOBFFC-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
Canonical SMILES |
CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origin of Product |
United States |
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